![molecular formula C24H20FN5O3S B4065825 2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole](/img/structure/B4065825.png)
2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole
Overview
Description
2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a high affinity for certain proteins, making it an attractive candidate for use in various biochemical and physiological experiments.
Scientific Research Applications
Antihistaminic Potential
Benzimidazole derivatives, including those structurally related to the compound , have been explored for their antihistaminic potential. Research conducted by Gadhave, Vichare, and Joshi (2012) in the "Asian Journal of Research in Chemistry" highlights the synthesis and screening of various N1, 2-substituted benzimidazole derivatives for antihistaminic activities. This study underscores the relevance of benzimidazole derivatives in therapeutic applications for allergic diseases due to their low toxicities (Gadhave, Vichare, & Joshi, 2012).
Antimycobacterial Activity
The potential of benzimidazole derivatives in combating tuberculosis has been demonstrated. Yoon et al. (2013) in "BioMed Research International" synthesized several novel benzimidazoles and evaluated their antimycobacterial activity against M. tuberculosis strains. Their study found that certain compounds displayed significant activity, suggesting the utility of these derivatives in developing new antituberculosis agents (Yoon et al., 2013).
Antimicrobial and Antifungal Properties
Research by Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) in the "Journal of Chemistry" investigated the antimicrobial activity of synthesized fluorinated benzothiazolo imidazole compounds. Their findings highlighted the promise of these compounds in antimicrobial applications. Similarly, Padalkar et al. (2014) in the "Journal of Saudi Chemical Society" reported on the synthesis of new derivatives with excellent broad-spectrum antimicrobial activity against bacterial and fungal strains (Sathe et al., 2011)(Padalkar et al., 2014).
Antitumor Applications
Hutchinson et al. (2001) in the "Journal of Medicinal Chemistry" explored the synthesis of fluorinated benzothiazoles, including their cytotoxic properties in sensitive human breast cell lines. This research indicates the potential of such compounds in cancer treatment, particularly for breast cancer (Hutchinson et al., 2001).
Binding Studies with DNA
The binding affinity of benzimidazole derivatives, including those with a structure similar to the queried compound, to DNA has been a subject of study. Pjura, Grześkowiak, and Dickerson (1987) in the "Journal of Molecular Biology" investigated the binding of Hoechst 33258, a compound with a similar structure, to the minor groove of B-DNA. This research provides insights into the interaction of benzimidazole derivatives with DNA, which can have implications in drug design and molecular biology (Pjura, Grześkowiak, & Dickerson, 1987).
properties
IUPAC Name |
[4-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3S/c25-17-7-5-16(6-8-17)23(31)29-13-11-28(12-14-29)18-9-10-21(30(32)33)22(15-18)34-24-26-19-3-1-2-4-20(19)27-24/h1-10,15H,11-14H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCFRPPLHCBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3)C(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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